8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-9-21-15(23)17(19-16(21)24)7-10-20(11-8-17)14(22)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMXJHIJDGGBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea and Diethyl Oxalate
A three-step protocol, as described in patent CN110818712A, begins with the reaction of urea, diethyl oxalate, and ammonium carbonate under heating to form a primary hydantoin intermediate. Subsequent treatment with hydrochloric acid generates a secondary product, which undergoes cyclization with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide to yield the spirocyclic core.
Table 1: Reaction Conditions for Spiro Core Synthesis
This method achieves yields exceeding 75% and is favored for its use of inexpensive, readily available starting materials.
Acylation at the 8-Position with 2-Chlorobenzoyl Chloride
The final step involves introducing the 2-chlorobenzoyl group via Friedel-Crafts acylation or direct nucleophilic acyl substitution.
Friedel-Crafts Acylation Methodology
Adapting methods from Example LII in US3238216A, the 8-nitrogen of the spiro compound reacts with 2-chlorobenzoyl chloride in the presence of AlCl₃. The reaction proceeds in toluene at 80°C for 24 hours, followed by aqueous workup and recrystallization from ethyl acetate.
Table 2: Acylation Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv. | Maximizes electrophilicity |
| Solvent | Toluene | Prevents side reactions |
| Reaction Time | 24 hours | Ensures complete acylation |
This method achieves 65–70% yield, with residual impurities removed via column chromatography (SiO₂, hexane/EtOAc 4:1).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements advocate for continuous flow systems to enhance reproducibility and safety. A modular setup combines:
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Cyclization Reactor: Tubular reactor for urea-diethyl oxalate condensation (residence time: 30 mins).
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Alkylation Unit: Packed-bed reactor with immobilized KI catalyst.
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Acylation Module: High-temperature loop for Friedel-Crafts reactions.
This approach reduces solvent use by 40% and increases throughput to 50 kg/day.
Waste Management Strategies
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Solvent Recovery: Distillation of 4-methyl-2-pentanone (90% recovery).
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Catalyst Reuse: KI is filtered and reactivated via washing with acetic acid.
Analytical Characterization
Critical quality control steps include:
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HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 12.3 mins.
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8 Hz, 1H, Ar-H), 3.82 (m, 2H, N-CH₂), 1.55 (t, 3H, CH₂CH₂CH₃).
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¹³C NMR: 178.9 ppm (C=O), 134.2 ppm (C-Cl).
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Challenges and Mitigation Strategies
Regioselectivity in Acylation
The 8-position’s reactivity can lead to over-acylation. Employing bulky solvents (e.g., tert-butyl methyl ether) reduces di-acylation byproducts to <5%.
Purification Difficulties
The compound’s low solubility necessitates mixed-solvent recrystallization (e.g., acetone/hexane 1:3) to achieve >98% purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, each with potential unique biological activities.
Scientific Research Applications
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been identified as a potential delta opioid receptor agonist, which could explain its effects on pain modulation and neurological functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 8-Position
Aromatic vs. Aliphatic Groups
8-(Cyclopentanecarbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021212-71-4):
- 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE): Benzyl group at position 8 (MW: 259.31 g/mol). Demonstrated anti-migratory activity in prostate cancer cells .
Electron-Withdrawing vs. Electron-Donating Groups
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021031-72-0):
8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021101-96-1):
Substituent Variations at the 3-Position
3-Methyl Derivatives (e.g., CAS: 13625-49-5):
Thermal Stability
Pharmacological Implications
- TRI-BE (8-benzyl derivative): Inhibits migration and invasion in PC3 prostate cancer cells, suggesting spirocyclic cores modulate cytoskeletal dynamics .
- Chlorobenzoyl vs. Trimethoxybenzoyl : The former’s electron-withdrawing Cl may enhance binding to electrophilic targets (e.g., kinases), while trimethoxy groups could favor interactions with hydrophobic pockets .
- Propyl vs. Methyl Chains : Propyl’s intermediate length balances lipophilicity and metabolic stability, critical for oral bioavailability.
Biological Activity
8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro compound family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and hematology, due to its interaction with specific biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.25 g/mol. The structure comprises a unique spirocyclic framework that is instrumental in its biological activity.
The primary mechanism through which this compound exerts its biological effects involves inhibition of the prolyl hydroxylase domain (PHD) enzymes. PHDs are critical in the regulation of hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting these enzymes, the compound promotes erythropoiesis and has been explored as a potential treatment for anemia associated with chronic diseases.
Anticancer Properties
Research indicates that this compound has demonstrated anticancer activity against various cancer cell lines. A study reported that derivatives of triazaspiro compounds exhibited significant antiproliferative effects on lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation by disrupting critical signaling pathways involved in tumor growth .
Erythropoiesis Stimulation
In preclinical studies, this compound has shown efficacy as a short-acting prolyl hydroxylase inhibitor , leading to increased levels of erythropoietin (EPO). This upregulation is beneficial for patients with anemia as it stimulates red blood cell production .
Study on Efficacy in Anemia
A notable study investigated the effects of triazaspiro compounds on anemia models in mice. The findings revealed that administration of this compound resulted in a statistically significant increase in hemoglobin levels compared to controls. The study concluded that this compound could serve as a promising therapeutic agent for treating anemia .
Antiproliferative Activity Assessment
In another case study focusing on its anticancer properties, researchers evaluated the compound's effects on various cancer cell lines using MTT assays to determine cell viability. Results indicated that the compound inhibited cell growth effectively at micromolar concentrations across tested lines .
Data Table: Biological Activities Overview
Q & A
Q. What are the key synthetic pathways for 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, halogenated phenyl intermediates are reacted with azaspiro precursors under controlled conditions. Key parameters include:
- Temperature : Optimized between 60–80°C to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate cyclization. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
A combination of techniques is critical:
- 1H/13C NMR : Resolves spirocyclic connectivity and substituent positions. For example, distinct triplet signals for propyl groups and aromatic protons confirm substitution patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 803 [M⁺] for related compounds) .
Q. What are the known biological activities of structurally similar triazaspiro compounds, and how might they inform research on this compound?
Analogous compounds exhibit:
- Antibacterial activity : Linked to sulfonyl groups (e.g., 8-(3-chlorophenyl)sulfonyl derivatives) .
- Neurological effects : Hydroxyalkyl substituents modulate GABA receptor interactions . These insights suggest prioritizing assays for antimicrobial or CNS activity, depending on substituent modifications .
Advanced Research Questions
Q. How do substituent variations on the benzoyl group affect the compound’s reactivity and biological activity?
Substituents influence both chemical and pharmacological profiles:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving cross-coupling reaction yields.
- Methoxy groups : Increase lipophilicity, potentially enhancing blood-brain barrier penetration . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., Cl, F, OCH₃) and evaluate bioactivity via in vitro assays .
Q. What strategies can be employed to address low yield in the cyclization step during synthesis?
Common challenges and solutions include:
- Side reactions : Use protecting groups (e.g., Boc) for reactive amines to prevent undesired intermediates .
- Incomplete cyclization : Optimize stoichiometry (1.2:1 ratio of precursor to cyclizing agent) and extend reaction time (24–48 hrs) .
- Scale-up issues : Switch from batch to flow chemistry for better heat and mass transfer .
Q. How can computational modeling aid in predicting the pharmacokinetic properties of this spirocyclic compound?
Computational tools provide insights into:
- LogP (XLogP3 ~3) : Predicts moderate lipophilicity, suggesting oral bioavailability .
- Metabolic stability : CYP450 enzyme docking simulations identify potential oxidation sites (e.g., propyl chain) .
- Toxicity : QSAR models flag hepatotoxicity risks based on structural alerts (e.g., chlorobenzoyl groups) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in NMR data when characterizing spirocyclic compounds?
Conflicting signals may arise from:
- Dynamic ring puckering : Use variable-temperature NMR to observe conformational changes.
- Impurity interference : Employ 2D NMR (e.g., COSY, HSQC) to isolate signals . Cross-validate with X-ray crystallography for absolute configuration confirmation .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Triazaspiro Analogs
| Compound Substituent | Biological Activity | Key Reference |
|---|---|---|
| 8-(3-Chlorophenyl)sulfonyl | Antibacterial (MIC: 2 µg/mL) | |
| Hydroxyalkyl side chain | GABA modulation (IC₅₀: 50 nM) | |
| 8-(4-Chlorobutyl) | Antitumor (IC₅₀: 10 µM) |
Q. Table 2. Optimization of Cyclization Reaction Conditions
| Parameter | Low Yield (<30%) | Optimized Yield (>70%) |
|---|---|---|
| Temperature | 50°C | 70°C |
| Catalyst | None | ZnCl₂ (10 mol%) |
| Solvent | THF | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
